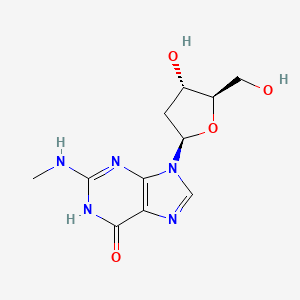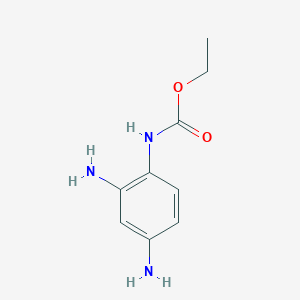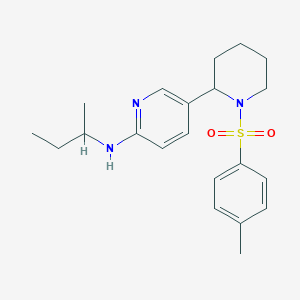![molecular formula C40H38ClNO5 B11825505 1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid](/img/structure/B11825505.png)
1-[2-[(4-Chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE (1:1) is a complex organic compound that combines two distinct chemical entities The first part of the compound, O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, is a derivative of biphenyl with a hydroxyl group and a carboxyl group The second part, 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE, is a piperidine derivative with a chlorobenzhydryl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID involves several steps, starting with the preparation of the biphenyl derivative. The hydroxylation of biphenyl can be achieved using a suitable oxidizing agent. The resulting hydroxylated biphenyl is then subjected to a Friedel-Crafts acylation reaction to introduce the carbonyl group, forming the benzoic acid derivative.
The synthesis of 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE involves the reaction of piperidine with 4-chlorobenzhydryl chloride in the presence of a base, such as triethylamine, to form the desired product. The two components are then combined in a 1:1 molar ratio to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the biphenyl derivative can undergo oxidation to form a quinone derivative.
Reduction: The carbonyl group in the benzoic acid derivative can be reduced to form an alcohol.
Substitution: The chlorobenzhydryl group in the piperidine derivative can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The hydroxyl and carbonyl groups in the biphenyl derivative can form hydrogen bonds with biological molecules, affecting their function. The piperidine derivative can interact with neurotransmitter receptors, modulating their activity and potentially leading to therapeutic effects.
類似化合物との比較
Similar Compounds
2-Hydroxybiphenyl: A simpler biphenyl derivative with similar chemical properties.
4-Chlorobenzhydryl chloride: A precursor used in the synthesis of the piperidine derivative.
Piperidine: A basic structure that forms the backbone of the piperidine derivative.
Uniqueness
O-[(2’-HYDROXY[1,1’-BIPHENYL]-4-YL)CARBONYL]BENZOIC ACID, COMPOUND WITH 1-[2-(4-CHLOROBENZHYDRYLOXY)ETHYL]PIPERIDINE is unique due to its combination of biphenyl and piperidine derivatives, which confer distinct chemical and biological properties
特性
分子式 |
C40H38ClNO5 |
|---|---|
分子量 |
648.2 g/mol |
IUPAC名 |
1-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperidine;2-[4-(2-hydroxyphenyl)benzoyl]benzoic acid |
InChI |
InChI=1S/C20H24ClNO.C20H14O4/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)23-16-15-22-13-5-2-6-14-22;21-18-8-4-3-5-15(18)13-9-11-14(12-10-13)19(22)16-6-1-2-7-17(16)20(23)24/h1,3-4,7-12,20H,2,5-6,13-16H2;1-12,21H,(H,23,24) |
InChIキー |
ZRUVGMGVULXPKX-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.C1=CC=C(C(=C1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(2R)-(2R)-2-(4-Hydroxyphenyl)glycyl-(2R)-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]glycyl-(2R)-2-(4-hydroxyphenyl)glycyl-2-[(2S,4S)-4-carboxy-5,5-dimethyl-2-thiazolidinyl]-glycine](/img/structure/B11825437.png)


![2-(4-(Methylsulfonyl)phenyl)thieno[3,4-b]pyrazine](/img/structure/B11825452.png)
![(1R,2S,5R,6R)-3,7-dioxabicyclo[4.1.0]heptane-2,5-diol](/img/structure/B11825457.png)



![3-bromo-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11825472.png)
![2-[3-[5-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]prop-2-enylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B11825474.png)

![4-Bromo-6-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11825490.png)
